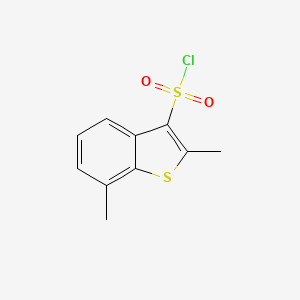

2,7-二甲基-1-苯并噻吩-3-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

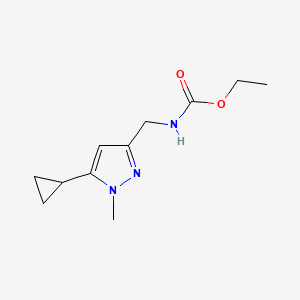

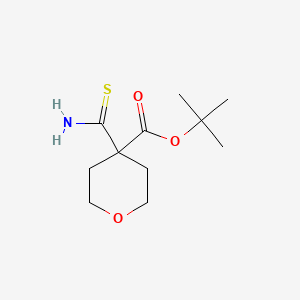

2,7-Dimethyl-1-benzothiophene-3-sulfonyl chloride is a chemical compound with the CAS Number: 1384431-09-7 . It has a molecular weight of 260.76 and its IUPAC name is 2,7-dimethyl-1-benzothiophene-3-sulfonyl chloride .

Molecular Structure Analysis

The InChI code for 2,7-Dimethyl-1-benzothiophene-3-sulfonyl chloride is 1S/C10H9ClO2S2/c1-6-4-3-5-8-9 (6)14-7 (2)10 (8)15 (11,12)13/h3-5H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.作用机制

2,7-Dimethyl-1-benzothiophene-3-sulfonyl chloride is a reagent that is used to facilitate the formation of a new carbon-sulfur bond. The reaction mechanism involves the nucleophilic attack of the sulfur atom of the 2,7-Dimethyl-1-benzothiophene-3-sulfonyl chloride molecule on the carbon atom of the reactant molecule. This attack results in the formation of an intermediate, which then undergoes a rearrangement reaction to form the desired product.

Biochemical and Physiological Effects

2,7-Dimethyl-1-benzothiophene-3-sulfonyl chloride has not been studied for its biochemical and physiological effects. However, it is known to be a volatile, flammable, and toxic compound. Therefore, it should be handled with caution and stored in a well-ventilated area.

实验室实验的优点和局限性

2,7-Dimethyl-1-benzothiophene-3-sulfonyl chloride has several advantages for use in laboratory experiments. It is a versatile reagent that can be used to synthesize a variety of organic compounds. It is also easy to handle and store, and it is relatively inexpensive. However, it is a volatile, flammable, and toxic compound, and it should be handled with caution.

未来方向

In the future, more research is needed to better understand the biochemical and physiological effects of 2,7-Dimethyl-1-benzothiophene-3-sulfonyl chloride. Additionally, research should focus on the development of safer and more efficient methods for synthesizing organic compounds using 2,7-Dimethyl-1-benzothiophene-3-sulfonyl chloride. Finally, research should focus on the development of new applications for 2,7-Dimethyl-1-benzothiophene-3-sulfonyl chloride, such as in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.

合成方法

2,7-Dimethyl-1-benzothiophene-3-sulfonyl chloride is synthesized by the reaction of 2,7-dimethyl-1-benzothiophene (2,7-DMBT) and thionyl chloride (SOCl2). The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 0-5°C. The reaction is complete when the starting material is completely consumed and the desired product is obtained.

科学研究应用

有机场效应晶体管 (OFETs)

苯并噻吩并3,2-b苯并噻吩 (BTBT) 衍生物,可由 2,7-二甲基-1-苯并噻吩-3-磺酰氯合成,以其在 OFET 器件中的高迁移率而闻名 。这些器件应用于各种应用,例如传感器、存储器件和有机发光二极管 (OLED)。

染料敏化太阳能电池 (DSSCs) 和有机光伏 (OPVs)

BTBT 衍生物也已在 DSSCs 和 OPVs 中作为富勒烯的替代品使用 。这些太阳能电池和光伏器件用于将太阳能转换为电能。

聚集诱导发射 (AIE)

BTBT 衍生物表现出 AIE 行为 。此特性在光电子学和生物成像领域非常有利,在这些领域中,化合物在聚集时荧光会增强。

机电致变色 (MFC) 行为

BTBT 衍生物表现出 MFC 行为 。此特性用于应力传感器和安全油墨,其中荧光颜色在机械刺激下会发生变化。

有机半导体

噻吩衍生物,可由 2,7-二甲基-1-苯并噻吩-3-磺酰氯合成,在有机半导体的进步中发挥着重要作用 。这些半导体用于各种电子器件,例如晶体管和二极管。

生物活性

基于噻吩的类似物被认为是潜在的生物活性化合物 。它们对药物化学家来说至关重要,可以改善具有多种生物效应的先进化合物。

属性

IUPAC Name |

2,7-dimethyl-1-benzothiophene-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2S2/c1-6-4-3-5-8-9(6)14-7(2)10(8)15(11,12)13/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBWPGNKBVFCRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(S2)C)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2468163.png)

![Ethyl 2-[(5-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2468169.png)

![2-(2,4-difluorophenoxy)-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2468171.png)

![1-(2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2468172.png)

![N-(4-(difluoromethoxy)phenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2468173.png)

![1-butyl-2-[(E)-[(2-fluorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2468174.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2468182.png)

![1-(3,6-dichloropyridine-2-carbonyl)-4-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine](/img/structure/B2468184.png)